molecular formula C22H27N3O4S B2591344 N1-(3,4-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896277-10-4

N1-(3,4-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2591344
CAS No.: 896277-10-4
M. Wt: 429.54
InChI Key: CBKPCFROIDXHCH-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications

Cu/Oxalic Diamide-Catalyzed Coupling

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has shown effectiveness as a ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes in great diversity. This demonstrates the potential utility of similar oxalamide compounds in facilitating diverse chemical synthesis processes (Chen et al., 2023).

Novel Synthetic Approach for Oxalamides

A novel synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing the versatility of oxalamide derivatives in organic synthesis. This could imply the potential for N1-(3,4-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide to be used in similar synthetic applications (Mamedov et al., 2016).

Hydrogen-bonded Supramolecular Networks

The study of N,N'-bis(4-pyridylmethyl)oxalamide and its ability to form extended supramolecular networks through hydrogen bonding could provide insights into the potential of similar compounds for constructing novel materials or facilitating unique chemical interactions (Lee, 2010).

Copper-Catalyzed Hydroxylation

Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide catalyze the hydroxylation of (hetero)aryl halides under mild conditions, suggesting that structurally related compounds could be explored for similar catalytic activities, potentially opening avenues for their use in synthetic organic chemistry (Xia et al., 2016).

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-15-6-10-20(11-7-15)30(28,29)25-12-4-5-19(25)14-23-21(26)22(27)24-18-9-8-16(2)17(3)13-18/h6-11,13,19H,4-5,12,14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKPCFROIDXHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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